Trimethyl borate

概述

描述

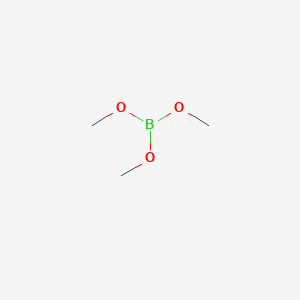

Trimethyl borate (TMB, C₃H₉BO₃) is a colorless, moisture-sensitive liquid with a molecular weight of 103.91 g/mol. It is synthesized via the reaction of boric acid (H₃BO₃) with methanol (CH₃OH) in the presence of sulfuric acid as a catalyst . TMB is a key precursor for sodium borohydride (NaBH₄) production through the Brown-Schlesinger process and is widely used in organic synthesis, such as Suzuki-Miyaura cross-coupling reactions, where it enhances reaction homogeneity and solubility . It hydrolyzes readily in water to form methanol and boric acid, limiting its use in aqueous environments . TMB also finds applications in thin-layer chromatography (TLC) to resolve lipid isomers and in wood composites for boron retention .

准备方法

Traditional Acid-Catalyzed Esterification

Reaction of Boric Acid with Methanol

The most established method involves esterifying boric acid (H₃BO₃) with methanol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄). The reaction proceeds via the dehydration of boric acid to form metaboric acid (HBO₂), which subsequently reacts with methanol:

3\text{BO}3 + 3\text{CH}3\text{OH} \xrightarrow{\text{H}2\text{SO}4} (\text{CH}3\text{O})3\text{B} + 3\text{H}2\text{O}

However, the equilibrium favors water formation, necessitating excess methanol (4:1 molar ratio) and continuous removal of water via azeotropic distillation 6. Refluxing at 65–70°C for 20–30 minutes yields a 75:25 TMB-methanol azeotrope, which can be purified using boron trihalides (e.g., BBr₃) to sequester residual water .

Optimization Parameters

-

Catalyst Loading : 5–10 wt% H₂SO₄ relative to boric acid6.

-

Temperature Control : Maintaining temperatures below 78°C prevents methanol vaporization losses .

Boric Oxide-Based Synthesis

Incremental Addition Protocol

A patent by discloses a high-yield method using boric oxide (B₂O₃) instead of boric acid. B₂O₃ is added incrementally to methanol under controlled conditions:

2\text{O}3 + 6\text{CH}3\text{OH} \rightarrow 2(\text{CH}3\text{O})3\text{B} + 3\text{H}2\text{O}

Key advantages include reduced water formation and avoidance of drying agents. Critical parameters:

-

Molar Ratio : 1:3 B₂O₃:MeOH to favor metaboric acid intermediate .

-

Temperature : 35–70°C with vigorous stirring to prevent localized overheating .

-

Digestion Time : 30–60 minutes post-addition improves yield by 5–7% .

Performance Data

CO₂-Enhanced Ulexite Process

Sustainable Production from Ulexite Ore

A novel approach by utilizes ulexite (NaCaB₅O₉·8H₂O) and CO₂ to produce TMB. The reaction occurs in three stages:

-

Reaction : Ulexite reacts with methanol under CO₂ pressure (2–3 bar) at 150°C, forming TMB and calcium carbonate (CaCO₃):

5\text{O}9\cdot8\text{H}2\text{O} + 15\text{CH}3\text{OH} + \text{CO}2 \rightarrow 5(\text{CH}3\text{O})3\text{B} + \text{CaCO}3 + \text{NaOH} + 8\text{H}_2\text{O}

-

Distillation : Separates the TMB-methanol azeotrope (75:25 wt%).

-

Pervaporation : Hydroxyethyl cellulose (HEC)-polyvinylpyrrolidone (PVP) membranes achieve 97.71% TMB purity by selectively permeating methanol .

Membrane Performance

| Membrane Type | Flux (kg/m²·h) | Separation Factor (TMB/MeOH) | Purity (%) |

|---|---|---|---|

| PVP-HEC-2 | 0.48 | 12.5 | 97.71 |

Metaboric Acid Dehydration Route

HCl-Catalyzed Reaction describes a method where boric acid is first dehydrated to metaboric acid (HBO₂) and pyroboric acid (H₂B₄O₇) at 150–200°C, followed by reaction with methanol and hydrogen chloride:

2 + 3\text{CH}3\text{OH} \xrightarrow{\text{HCl}} (\text{CH}3\text{O})3\text{B} + 2\text{H}_2\text{O}

Key steps:

-

Distillation : Sulfuric acid aids in breaking the azeotrope.

-

Purification : Extractive distillation with N,N-dimethylacetamide achieves 99% purity .

Comparative Analysis of Methods

Industrial-Scale Considerations

Energy Efficiency

-

The ulexite process reduces energy consumption by 30% compared to traditional methods due to exothermic CO₂ fixation .

-

Vacuum distillation in the B₂O₃ method lowers boiling points, saving 15–20% energy .

Byproduct Management

化学反应分析

Types of Reactions: Trimethyl borate undergoes various chemical reactions, including:

Substitution Reactions: It reacts with Grignard reagents or organolithium compounds to yield dimethyl boronates, which upon hydrolysis, form boronic acids.

Reduction Reactions: It is a precursor in the Brown-Schlesinger process for the production of sodium borohydride.

Common Reagents and Conditions:

Grignard Reagents: For the formation of boronic acids, this compound reacts with Grignard reagents under anhydrous conditions followed by hydrolysis.

Sodium Hydride: In the production of sodium borohydride, this compound reacts with sodium hydride.

Major Products:

Boronic Acids: Formed from the reaction with Grignard reagents.

Sodium Borohydride: Produced via the Brown-Schlesinger process.

科学研究应用

Organic Synthesis

Role in Chemical Reactions

Trimethyl borate is a critical reagent in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction , which facilitates the formation of carbon-carbon bonds essential for synthesizing pharmaceuticals, agricultural chemicals, and electronic materials. This reaction benefits from TMB's ability to act as a sustainable boron source, promoting greener chemistry with reduced energy requirements and fewer byproducts .

Case Study: Pharmaceutical Development

In a study focusing on the synthesis of complex organic molecules for pharmaceuticals, TMB was employed to enhance reaction efficiency. The results indicated significant improvements in yield and purity compared to traditional methods, demonstrating TMB's potential in pharmaceutical applications .

Glass and Ceramics Industry

Borosilicate Glass Production

TMB's high boron content makes it integral in producing borosilicate glass , known for its thermal stability and chemical resistance. This type of glass is essential in laboratory glassware and aerospace applications .

Advanced Ceramics

In ceramics manufacturing, TMB contributes to the production of advanced materials that require high mechanical durability. The incorporation of boron enhances the performance characteristics of these ceramics, making them suitable for demanding environments .

Fire Safety Applications

Flame Retardants

this compound is increasingly used as a precursor for flame-retardant additives in plastics, textiles, and coatings. It helps delay combustion and reduce toxic fume emissions, aligning with modern safety regulations .

Case Study: Textile Treatments

A notable application involves treating cotton upholstery fabrics with TMB to confer smolder resistance. This process utilizes vapor treatment technology to enhance fire safety without compromising fabric integrity .

Fuel Innovations

Fuel Additive

TMB's flammability and clean-burning properties make it an effective fuel additive and ignition agent. Its application in aerospace fuels and military operations demonstrates its potential for improving ignition efficiency and overall fuel performance .

Research Findings

Recent studies have shown that incorporating TMB into fuel formulations can enhance combustion characteristics, leading to more efficient energy use in high-energy applications .

Analytical Chemistry

Precision in Sample Preparation

In analytical chemistry, TMB aids in preparing volatile boron compounds crucial for spectroscopic analysis and quantitative boron detection. Its role in improving analytical accuracy underscores its significance in research-grade chemical preparations .

Case Study: Environmental Analysis

TMB has been utilized in environmental sample preparation techniques, enhancing the detection capabilities for boron compounds in biological samples. This application highlights its importance in advancing analytical methodologies .

Innovative Manufacturing Processes

Hydraulic Fracturing

TMB is being explored as a crosslinking agent in hydraulic fracturing fluids, enhancing oil and gas recovery from subterranean formations. Its ability to react with polymeric amines improves fluid viscosity while reducing overall polymer loadings .

Case Study: Enhanced Oil Recovery

Research into new fracturing fluid compositions incorporating TMB has shown promising results in increasing production efficiency while maintaining compatibility with existing systems. This innovation could lead to more sustainable practices in the energy sector .

作用机制

The mechanism of action of trimethyl borate involves its role as a Lewis acid. It can accept electron pairs from nucleophiles, facilitating various chemical reactions. In the production of boronic acids, this compound reacts with nucleophilic Grignard reagents, forming intermediate boronates that are hydrolyzed to yield boronic acids . In the Brown-Schlesinger process, this compound reacts with sodium hydride to produce sodium borohydride, a powerful reducing agent .

相似化合物的比较

Comparison with Similar Borate Esters

Physical and Chemical Properties

Key Observations :

- Hydrolysis Stability : TMB hydrolyzes faster than tributyl borate (TBB) but slower than triethyl borate (TEB) under elevated temperatures. Benzotriazole-modified borates (e.g., NHB) exhibit exceptional stability (76,980 s at 70°C) due to nitrogen’s electron-donating effects .

- Solubility : TMB uniquely enables homogeneous reaction conditions in Suzuki-Miyaura couplings, whereas bulkier esters like TEB, TBB, and TiPB form heterogeneous mixtures .

Material Science

- TMB: Crosslinks partially hydrolyzed poly(vinyl acetate) to form organogels, which are rheoreversible in water . Enhances boron retention in poplar wood composites via sol-gel processes .

- TEB/TBB :

Analytical Chemistry

- TMB :

- Critical in TLC for resolving 1,2- and 1,3-dipalmitins (1–2% isomerization vs. 10–15% without TMB) .

生物活性

Trimethyl borate (TMB), with the chemical formula , is an organoboron compound that has garnered attention for its diverse biological activities and applications. This article explores its biological properties, potential health impacts, and relevant research findings, including case studies and data tables.

This compound is a colorless, flammable liquid primarily used as a solvent and reagent in organic synthesis. It is known for its ability to release boron compounds upon hydrolysis, particularly boric acid, which can influence biological systems. TMB is utilized in various applications, including:

- Fuel additives : Enhancing combustion efficiency in engines .

- Fungicides : Acting as a biocide in agricultural practices .

- Chemical synthesis : Serving as a precursor in the formation of boron-containing compounds .

The biological activity of this compound can be attributed to its transformation into boric acid and methanol in biological systems. Boric acid has been extensively studied for its physiological effects, including:

- Cellular signaling : Borate ions play roles in cell signaling pathways, influencing cellular processes such as apoptosis and proliferation .

- Enzyme inhibition : Boric acid inhibits several enzymes, including serine proteases and urease, which may contribute to its therapeutic effects against certain cancers .

- Reproductive toxicity : Studies indicate that boron compounds can affect reproductive health, with developmental toxicity being a critical concern .

Toxicological Profile

This compound exhibits a range of toxicological effects depending on the exposure route:

- Inhalation : Can irritate respiratory pathways, leading to symptoms such as headache, nausea, and respiratory distress at high concentrations .

- Dermal exposure : May cause skin irritation and systemic absorption, potentially leading to kidney damage .

- Chronic effects : Long-term exposure risks include reproductive toxicity; however, TMB has not been classified as a carcinogen based on current studies .

1. Developmental Toxicity

A significant body of research has focused on the developmental effects of boron compounds. A study highlighted that exposure to boric acid leads to decreased fetal weight and increased malformations in animal models. These findings emphasize the need for careful exposure assessment during pregnancy .

2. Combustion Characteristics

Research investigating TMB as a fuel additive revealed that it enhances combustion efficiency in spark-ignition engines. The study found that TMB increased maximum in-cylinder pressure and reduced emissions compared to conventional fuels .

3. Enzymatic Studies

Experimental investigations have shown that this compound can interact with phosphates in gas-phase reactions, influencing biochemical pathways related to energy metabolism and signaling . This interaction suggests potential applications in metabolic engineering.

Table 1: Toxicological Benchmarks for this compound

| Exposure Route | Benchmark Value | Source |

|---|---|---|

| Inhalation | 770 µg/m³ (1-hour) | MDEQ |

| Oral | Not established | ATSDR |

| Skin Absorption | Irritation noted | NJ DOH |

Table 2: Summary of Biological Effects

| Biological Activity | Observations |

|---|---|

| Cellular signaling | Inhibition of cell cycle progression |

| Enzyme inhibition | Inhibition of serine proteases |

| Reproductive toxicity | Decreased fetal weight in animal studies |

| Combustion efficiency | Enhanced performance as fuel additive |

常见问题

Basic Research Questions

Q. What are the standard synthesis methods for trimethyl borate in laboratory settings, and how do reaction conditions influence yield?

this compound is synthesized via esterification of boric acid (H₃BO₃) with methanol (CH₃OH) using catalytic sulfuric acid (H₂SO₄). Key steps include:

- Dehydration of the reaction mixture to shift equilibrium toward ester formation.

- Reactive esterification distillation to remove water and purify TMB .

- Azeotropic distillation (68–69°C) to separate TMB (75%) from excess methanol (25%) . Yield optimization requires strict anhydrous conditions and temperature control (~55°C). Impurities like sodium sulfate (Na₂SO₄) are removed via cooling crystallization .

Q. What safety protocols are critical when handling this compound in laboratory experiments?

- Exposure Control : Use local exhaust ventilation and avoid inhalation/contact. Wear nitrile gloves, safety goggles, and flame-resistant clothing .

- Spill Management : Neutralize spills with dry lime, sand, or soda ash; avoid water to prevent hydrolysis. Evacuate and ventilate confined spaces to prevent explosive vapor accumulation .

- Storage : Keep in sealed containers away from moisture, ignition sources, and oxidizers. Store below 25°C in fireproof cabinets .

Q. How is this compound utilized as a reagent in organic synthesis?

- Grignard Reactions : TMB reacts with aryl halides via Grignard intermediates to produce arylboronic esters, which hydrolyze to phenolic compounds .

- Reformatsky Reactions : TMB enhances yields by neutralizing zinc alkoxides, forming tetraalkylborate salts that stabilize intermediates .

- Methylation Agent : Transfers methyl groups in esterification and transesterification reactions .

Advanced Research Questions

Q. How does isotopic analysis of boron via this compound improve nuclear fuel studies?

In reactor fuel research, boron isotopes (e.g., ¹⁰B as a neutron absorber) are analyzed by:

- Converting irradiated boron to TMB via distillation.

- Analyzing isotopic ratios using mass spectrometry (e.g., CEC Model 21-103). Precision (<0.5 mg boron) is achieved by avoiding separation steps in the reaction mixture .

Q. What mechanisms underlie the hydrolytic instability of this compound, and how does this affect experimental design?

TMB rapidly hydrolyzes in water to methanol and boric acid:

This necessitates:

- Anhydrous conditions during synthesis/storage.

- Use of molecular sieves or desiccants to scavenge trace moisture .

- Short reaction times in aqueous media to minimize decomposition .

Q. How do analytical methods like GC-MS and titration address discrepancies in quantifying this compound purity?

- GC-MS : Detects TMB in distillation mixtures with a detection limit of 3.64 mg/mL (S/N >10). Validated for recovery rates (91.8–100.5%) and precision (RSD 1.9–4.1%) .

- Titration : Measures TMB indirectly via hydrolysis to boric acid, with potentiometric titration of released H⁺. However, co-solvents (e.g., methanol) can interfere, requiring calibration against GC-MS data .

Q. What challenges arise in purifying this compound for high-purity applications (e.g., semiconductor doping)?

- Azeotrope Formation : Co-distillation with methanol complicates separation. Solutions include fractional distillation with packed columns or desiccants .

- Trace Water : Hydrolysis generates boric acid, which precipitates and clogs filters. Pre-purification via molecular sieves is critical .

- Metal Contaminants : Use high-purity boron precursors (e.g., zone-refined H₃BO₃) to avoid doping irregularities .

Q. Data Contradiction and Resolution

Q. Why do conflicting reports exist on the acute toxicity of this compound, and how should researchers interpret these data?

Discrepancies arise from:

- Exposure Routes : Oral LD₅₀ in rats is 614 mg/kg, while inhalation studies show higher variability due to volatility .

- Purity : Commercial TMB often contains methanol, which confounds toxicity assessments. Use HPLC-validated samples for accurate dosing .

- Mitigation : Adhere to OSHA PEL (8-hour TWA: 50 ppm) and monitor kidney function in chronic exposure models .

属性

IUPAC Name |

trimethyl borate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9BO3/c1-5-4(6-2)7-3/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRECIMRULFAWHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(OC)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9BO3, Array | |

| Record name | TRIMETHYL BORATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4715 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIMETHYL BORATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0593 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0037738 | |

| Record name | Trimethyl borate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0037738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Trimethyl borate appears as a water-white liquid. Denser than water. Vapors heavier than air. Used as a solvent and fungicide for fruit., Colorless liquid; [ICSC], COLOURLESS LIQUID. | |

| Record name | TRIMETHYL BORATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4715 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Trimethyl borate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1486 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TRIMETHYL BORATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0593 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

67.5 °C, 68 °C | |

| Record name | TRIMETHYL BORATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5589 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIMETHYL BORATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0593 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

less than 80 °F (NFPA, 2010), < 80 °F (< 27 °C) (closed cup), - 7 °C | |

| Record name | TRIMETHYL BORATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4715 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIMETHYL BORATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5589 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIMETHYL BORATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0593 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Miscible with tetrahydrofuran, ether, isoporpylamine, hexane, methanol, nujol, and other organic liquids, Miscible with alcohol, ether; soluble in polar nonhydroxylic solvents, Solubility in water: reaction | |

| Record name | TRIMETHYL BORATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5589 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIMETHYL BORATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0593 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.915 g/cu cm, Relative density (water = 1): 0.915 | |

| Record name | TRIMETHYL BORATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5589 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIMETHYL BORATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0593 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

3.59 (Air = 1), Relative vapor density (air = 1): 3.6 | |

| Record name | TRIMETHYL BORATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5589 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIMETHYL BORATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0593 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

137.0 [mmHg], 137 mm Hg at 25 °C, Vapor pressure, kPa at 25 °C: 18 | |

| Record name | Trimethyl borate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1486 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TRIMETHYL BORATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5589 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIMETHYL BORATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0593 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Colorless, moisture-sensitive liquid; fumes in air | |

CAS No. |

121-43-7, 3349-42-6 | |

| Record name | TRIMETHYL BORATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4715 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Trimethyl borate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121-43-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trimethyl borate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000121437 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TRIMETHYL BORATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=777 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Boric acid (H3BO3), trimethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trimethyl borate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0037738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trimethyl borate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.063 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3349-42-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIMETHYL BORATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82U64J6F5N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRIMETHYL BORATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5589 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIMETHYL BORATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0593 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-29.3 °C, -29 °C | |

| Record name | TRIMETHYL BORATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5589 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIMETHYL BORATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0593 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。